Benzyl[1-(morpholin-4-yl)propan-2-yl]amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-benzyl-1-morpholin-4-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13(12-16-7-9-17-10-8-16)15-11-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFOSQAXSIYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
Overview of this compound
This compound is characterized by the presence of a benzyl group attached to a morpholine ring, which is further connected to a propan-2-ylamine moiety. This unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reductive amination of benzaldehyde derivatives with morpholine and propan-2-amine. The synthetic pathway can be optimized to enhance yield and purity.
Table 1: Synthesis Pathway and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde + Morpholine + Propan-2-amine | Reflux in ethanol | 75% |
| 2 | Purification via recrystallization | Ethanol | 90% |
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related N-benzyl derivatives have shown potent inhibition of deubiquitinating enzymes like USP1/UAF1, which are implicated in cancer progression. These compounds displayed nanomolar potency against cancer cell lines, indicating their potential as therapeutic agents in oncology .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. In vitro studies revealed that similar morpholine-containing compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 2: Antimicrobial Activity Comparison
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |
| Control (E. coli) | Escherichia coli | 4 |
Case Study 1: Anticancer Activity
A study focused on the SAR of N-benzyl derivatives indicated that modifications at the morpholine nitrogen significantly influenced anticancer efficacy. Compounds with electron-withdrawing groups on the benzene ring showed enhanced activity against non-small cell lung cancer (NSCLC) cells .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of morpholine derivatives against various pathogens. The results indicated that compounds containing morpholine exhibited higher antibacterial activity than their non-morpholine counterparts, highlighting the importance of this functional group in enhancing biological efficacy .
Scientific Research Applications
Biological Activities
Neuroprotective Effects:
A study highlighted the compound's potential as a neuroprotective agent against chemotherapy-induced neurotoxicity. In a neurite outgrowth assay, derivatives of benzyl[1-(morpholin-4-yl)propan-2-yl]amine demonstrated varying degrees of neuroprotection, with some showing up to 21% protection compared to controls . This suggests that modifications in the structure can significantly influence its efficacy.
Anticancer Potential:
Research has established the druggability of certain complexes involving morpholine derivatives, indicating that compounds like this compound may serve as molecular targets for anticancer therapies. The specific interactions with deubiquitinase complexes are being investigated for their role in cancer progression and treatment resistance .
Table 1: Summary of Therapeutic Applications
Case Studies
- Neuroprotective Study:
- Anticancer Research:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural analogs and their properties:
Key Observations
Morpholine vs. Aromatic Substitutents :
- The morpholine group in the target compound introduces polarity and hydrogen-bonding capacity , likely enhancing water solubility compared to analogs with methoxyphenyl or methylphenyl groups . For example, Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine () has a higher molecular weight (255.36 vs. 233.33) but lower polarity due to its aromatic 2-methoxyphenyl group, which may favor blood-brain barrier penetration .
- In contrast, 4-MA-NBOMe () and 1-(4-methoxyphenyl)propan-2-amine () exhibit psychoactive properties, attributed to their lipophilic aromatic groups that interact with CNS receptors like serotonin (5-HT₂A) .
Pharmacological Implications: The antimicrobial activity of 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amine () suggests that the morpholine moiety may enhance target binding in microbial enzymes or membranes.
Synthetic Considerations :
Preparation Methods
Reductive Amination Approach
One of the primary methods for synthesizing morpholine-containing amines, including derivatives structurally related to Benzyl[1-(morpholin-4-yl)propan-2-yl]amine, is reductive amination. This involves the reaction of a ketone or aldehyde with morpholine under hydrogenation conditions to form the secondary or tertiary amine.
-
- Starting ketone: 1-benzyl-4-piperidone or similar benzyl-substituted ketones.
- Amine: Morpholine or morpholine derivatives.
- Catalyst: Platinum or palladium catalysts supported on carriers such as carbon or alumina.
- Conditions: Hydrogen atmosphere at pressures up to 1 MPa, typically at moderate temperatures.
Process Description:
The ketone is mixed with an excess of morpholine (at least five equivalents) and subjected to catalytic hydrogenation. The reaction proceeds via formation of an imine intermediate followed by hydrogenation to give the desired amine product. Removal of excess morpholine is performed post-reaction, often by distillation or extraction.-
- Platinum on carbon (Pt/C)
- Palladium on carbon (Pd/C)
- Palladium hydroxide on carbon (Pd(OH)2/C)
- Platinum on alumina (Pt/Al2O3)
- Palladium on alumina (Pd/Al2O3)
-
- One-pot synthesis.
- High selectivity and yield.
- Mild reaction conditions.
This method is well-documented for producing 4-(1-benzylpiperidin-4-yl)morpholine analogues, which are structurally related to this compound, indicating its applicability for the target compound synthesis.
Nucleophilic Substitution of Bromoketones with Morpholine
Another approach involves the reaction of brominated ketones with morpholine or morpholine-containing amines to form the target compound via nucleophilic substitution.
-
- Brominated ketones such as 4-benzyloxyphenyl-2-bromopropan-2-one.
- Morpholine or morpholine-substituted amines.
-
- Solvent: Toluene, chlorobenzene, ethyl acetate, or polar aprotic solvents like N,N-dimethylformamide.
- Temperature: Reflux conditions (~90 °C).
- Stoichiometry: At least two equivalents of morpholine per equivalent of bromoketone.
- Reaction time: Until complete conversion as monitored by chromatographic methods.
Mechanism:
The bromoketone undergoes nucleophilic attack by the morpholine nitrogen, displacing bromide and forming the morpholinyl-substituted ketone intermediate. This intermediate can be further processed or isolated depending on synthetic goals.Example:
In the preparation of compounds with morpholine rings, 4-benzyloxyphenyl-2-bromopropan-2-one is reacted with morpholine to yield the corresponding morpholinyl derivative, which serves as a precursor to this compound analogues.
Multi-Step Synthesis via Reductive Alkylation and Protection-Deprotection Strategies
Some synthetic routes employ multi-step sequences involving:
- Reductive alkylation of amines with aldehydes or ketones.
- Protection of amine groups using Boc (tert-butoxycarbonyl) groups.
- Subsequent benzoylation or benzylation.
Deprotection under acidic conditions to yield the final amine.
-
- Starting from commercial anilines or amines.
- Reductive alkylation with N-Boc-2-aminoacetaldehyde.
- Benzoylation to introduce benzyl or related groups.
- Removal of Boc protecting groups with hydrochloric acid in dioxane.
- Purification by flash chromatography or HPLC.
Relevance:
While this method is more commonly applied to benzamide derivatives, the principles of reductive alkylation and protection-deprotection can be adapted for the synthesis of this compound, particularly when complex substitution patterns are required.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Benzyl-substituted ketone + morpholine | Pt/C, Pd/C, Pd(OH)2/C catalysts | H2 atmosphere, ≤1 MPa, mild T | One-pot, high yield, selective | Requires hydrogenation setup |
| Nucleophilic Substitution | Bromoketone + morpholine | None or base | Reflux in toluene or similar | Straightforward, scalable | Requires bromoketone synthesis |
| Multi-step Reductive Alkylation | Anilines + N-Boc-2-aminoacetaldehyde | Acid for deprotection | Multiple steps, mild to acidic | Versatile for complex derivatives | More time-consuming |
Research Findings and Optimization Notes
Catalyst Selection: Platinum and palladium catalysts supported on carbon or alumina show high activity and selectivity for reductive amination, with Pd(OH)2/C often providing mild conditions and good yields.
Morpholine Excess: Using morpholine in excess (≥5 equivalents) drives the reductive amination to completion and facilitates purification by enabling easy removal of unreacted morpholine.
Solvent Effects: Toluene is preferred for nucleophilic substitution reactions due to its ability to dissolve both reactants and withstand reflux temperatures without side reactions.
Purification: Final products are typically purified by flash chromatography or preparative HPLC to ensure high purity, especially when used in pharmaceutical or research applications.
Q & A
Q. What are the optimal synthetic routes for Benzyl[1-(morpholin-4-yl)propan-2-yl]amine?
Methodological Answer: The synthesis typically involves a two-step alkylation process:
- Step 1: Formation of the morpholine intermediate by reacting morpholine with benzyl chloride in the presence of sodium hydroxide (NaOH) at 60–80°C.
- Step 2: Alkylation of the intermediate with 1-aminopropan-2-ol under controlled conditions (e.g., 24 hours at 50°C in methanol, with a catalyst such as KCO). Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization .
Key Data:
| Parameter | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Yield | ~65–75% (after purification) |
| Purity (HPLC) | ≥98% |
Q. How can spectroscopic methods (NMR, IR, GC-MS) be used to characterize this compound?
Methodological Answer:
- H/C NMR: Identify proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine ring protons at δ 3.6–3.8 ppm).
- IR Spectroscopy: Confirm functional groups (e.g., N-H stretch at ~3300 cm, C-O-C in morpholine at 1100–1250 cm).
- GC-MS: Verify molecular ion peak (m/z 234.3 for [M+H]) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in airtight containers at 2–8°C.
- Neutralize spills with 10% acetic acid before disposal .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?
Methodological Answer: Use iterative refinement in SHELXL (e.g., anisotropic displacement parameters, twin law correction) and validate with ORTEP-3 for graphical representation. Check for twinning (Hooft parameter > 0.5) or disorder using PLATON .
Example Crystallographic Parameters:
| Parameter | Value |
|---|---|
| Space Group | P |
| R-factor | 0.038 |
| Bond Length (C-N) | 1.47 Å (±0.01) |
Q. How to design experiments for synthesizing and testing derivatives with enhanced bioactivity?
Methodological Answer:
- Derivatization: React the amine group with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides under Schotten-Baumann conditions.
- Biological Assays: Test derivatives against microbial strains (e.g., S. aureus MIC assays) or enzyme targets (e.g., kinase inhibition). Optimize reaction conditions (e.g., 1:2 molar ratio, 12 hours in DMF) .
Example Derivative Data:
| Derivative | MIC (µg/mL) vs S. aureus |
|---|---|
| Parent Compound | 64 |
| Acetylated Derivative | 16 |
Q. What computational and experimental methods elucidate structure-activity relationships (SAR)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
